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Compound of Interest

Compound Name: SIS17

Cat. No.: B1146710 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for utilizing SIS17, a selective inhibitor

of histone deacetylase 11 (HDAC11), in cell culture experiments. Detailed protocols, data

presentation, and visual diagrams are included to facilitate the effective application of SIS17 in

research and drug development.

Introduction
SIS17 is a potent and selective small molecule inhibitor of HDAC11, a class IV histone

deacetylase.[1][2][3] Unlike pan-HDAC inhibitors, SIS17 exhibits high specificity for HDAC11,

making it a valuable tool for investigating the specific biological functions of this enzyme.[4]

HDAC11 is known to catalyze the defatty-acylation of substrate proteins, a post-translational

modification with emerging roles in cellular signaling.[4][5][6] The primary known substrate of

HDAC11 is Serine Hydroxymethyltransferase 2 (SHMT2), a key enzyme in one-carbon

metabolism.[4][5][6] By inhibiting HDAC11, SIS17 increases the fatty-acylation of SHMT2,

thereby modulating its activity and downstream signaling pathways, including the type I

interferon response.[4][7]

Mechanism of Action
SIS17 specifically inhibits the enzymatic activity of HDAC11.[1][2][3] This inhibition prevents the

removal of myristoyl groups from lysine residues on substrate proteins, most notably SHMT2.
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[1][4] The increased fatty-acylation of SHMT2 has been shown to enhance type I interferon

signaling, leading to the upregulation of interferon-stimulated genes (ISGs) such as ISG15 and

PKR.[6][7]
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Figure 1: Mechanism of action of SIS17.

Quantitative Data Summary
The following tables summarize the key quantitative parameters for using SIS17 in cell culture

experiments, based on published data.

Parameter Value Reference

Target HDAC11 [1][2][3]

IC50 (in vitro) 0.83 µM [1][2][3]

Cell Permeability Yes [4]

Table 1: In Vitro Activity of SIS17
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Cell Line
Concentration

Range
Incubation Time Observed Effect Reference

MCF7 (Human

breast cancer)
12.5 - 50 µM 6 hours

Increased fatty

acylation of

SHMT2

[4]

K562 (Human

leukemia)
Not specified 48 hours

Synergistic

cytotoxicity with

Oxaliplatin

[1]

Table 2: Effective Concentrations and Conditions in Cell Culture

Experimental Protocols
Protocol 1: Preparation of SIS17 Stock Solution
Materials:

SIS17 powder

Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

SIS17 is soluble in DMSO.[1] To prepare a stock solution (e.g., 10 mM), dissolve the

appropriate amount of SIS17 powder in anhydrous DMSO.

Gently vortex or sonicate at a low power to ensure complete dissolution.

It is recommended to prepare fresh solutions for each experiment as the stability of SIS17 in

solution over time has not been extensively characterized.[1]

Store the stock solution at -20°C for short-term storage. For long-term storage, aliquoting

and storing at -80°C is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: Treatment of Adherent Cells with SIS17
Materials:
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Adherent cells of interest (e.g., MCF7)

Complete cell culture medium

SIS17 stock solution (from Protocol 1)

Phosphate-buffered saline (PBS)

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Procedure:

Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and

reach the desired confluency (typically 70-80%).

Prepare the desired final concentrations of SIS17 by diluting the stock solution in fresh, pre-

warmed complete culture medium. It is crucial to ensure that the final DMSO concentration

does not exceed a level that is toxic to the cells (typically <0.5%). A vehicle control (medium

with the same concentration of DMSO) should always be included.

Remove the old medium from the cells and wash once with sterile PBS.

Add the medium containing the different concentrations of SIS17 (or vehicle control) to the

respective wells.

Incubate the cells for the desired period (e.g., 6 hours for SHMT2 acylation studies in MCF7

cells).[4]

Following incubation, proceed with downstream analysis. For protein analysis, wash the cells

with ice-cold PBS and then lyse the cells with an appropriate lysis buffer.
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Figure 2: General experimental workflow.

Protocol 3: Western Blot Analysis of SHMT2 Fatty
Acylation
This protocol is an adaptation of the method described for detecting changes in SHMT2

acylation levels.[4]
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Materials:

Cell lysates from SIS17-treated and control cells (from Protocol 2)

Primary antibody against SHMT2

Secondary antibody conjugated to HRP

SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Chemiluminescent substrate

Procedure:

Determine the protein concentration of the cell lysates.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against SHMT2 overnight at 4°C.

Wash the membrane three times with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Develop the blot using a chemiluminescent substrate and visualize the bands using an

appropriate imaging system.
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A shift in the molecular weight or an increase in the intensity of a specific band

corresponding to acylated SHMT2 may be observed. For more direct detection of fatty

acylation, specialized techniques involving metabolic labeling with fatty acid analogs (e.g.,

alkyne-tagged palmitic acid) followed by click chemistry and affinity purification may be

required.[4]

Concluding Remarks
SIS17 is a valuable research tool for the specific inhibition of HDAC11 in cell culture. Its

selectivity allows for the targeted investigation of HDAC11's role in various cellular processes.

The provided protocols and data serve as a starting point for designing and executing

experiments with SIS17. As with any inhibitor, it is recommended to perform dose-response

and time-course experiments to determine the optimal conditions for the specific cell type and

experimental endpoint of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors | MDPI
[mdpi.com]

3. Roles of Mitochondrial Serine Hydroxymethyltransferase 2 (SHMT2) in Human
Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

4. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

5. pnas.org [pnas.org]

6. researchgate.net [researchgate.net]

7. biorxiv.org [biorxiv.org]

To cite this document: BenchChem. [Application Notes and Protocols for SIS17 in Cell
Culture Experiments]. BenchChem, [2025]. [Online PDF]. Available at:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6893910/
https://www.benchchem.com/product/b1146710?utm_src=pdf-body
https://www.benchchem.com/product/b1146710?utm_src=pdf-body
https://www.benchchem.com/product/b1146710?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/sis17.html
https://www.mdpi.com/1422-0067/26/13/5950
https://www.mdpi.com/1422-0067/26/13/5950
https://pmc.ncbi.nlm.nih.gov/articles/PMC8408114/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8408114/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6893910/
https://www.pnas.org/doi/10.1073/pnas.1815365116
https://www.researchgate.net/publication/331437283_HDAC11_regulates_type_I_interferon_signaling_through_defatty-acylation_of_SHMT2
https://www.biorxiv.org/content/10.1101/211706v1.full-text
https://www.benchchem.com/product/b1146710#how-to-use-sis17-in-cell-culture-experiments
https://www.benchchem.com/product/b1146710#how-to-use-sis17-in-cell-culture-experiments
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1146710#how-to-use-sis17-in-cell-culture-
experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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